molecular formula C5H8N2O3 B8590912 3-(Dimethylamino)-2-nitroprop-2-enal CAS No. 58261-64-6

3-(Dimethylamino)-2-nitroprop-2-enal

Cat. No.: B8590912
CAS No.: 58261-64-6
M. Wt: 144.13 g/mol
InChI Key: QMNYUNPFAPOSAL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-nitroprop-2-enal (C₅H₈N₂O₃) is an α,β-unsaturated aldehyde featuring a dimethylamino group at position 3 and a nitro group at position 2. The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro, aldehyde) groups, rendering it highly reactive. Such bifunctional reactivity makes it valuable in organic synthesis, particularly in Michael additions, cycloadditions, and as a precursor for heterocyclic compounds .

Properties

CAS No.

58261-64-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

3-(dimethylamino)-2-nitroprop-2-enal

InChI

InChI=1S/C5H8N2O3/c1-6(2)3-5(4-8)7(9)10/h3-4H,1-2H3

InChI Key

QMNYUNPFAPOSAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogs with shared functional groups or structural motifs. Below is a detailed analysis:

3-(Dimethylamino)-1-propanol

  • Structure: C₅H₁₃NO, featuring a dimethylamino group and a primary alcohol.
  • Reactivity : Lacks the nitro and α,β-unsaturated aldehyde moieties, reducing electrophilicity. Primarily undergoes nucleophilic substitutions or acts as a base in acid-catalyzed reactions.
  • Applications : Used as a solvent, corrosion inhibitor, or intermediate in surfactants .
  • Key Difference : The absence of the nitro group and conjugated enal system limits its utility in electrophilic reactions compared to the target compound.

3-[4-(Dimethylamino)phenyl]-2-propenal

  • Structure: C₁₁H₁₃NO, with a dimethylamino-substituted phenyl group conjugated to an enal.
  • Reactivity : The phenyl group provides resonance stabilization, reducing electrophilicity at the β-carbon compared to the nitro-substituted target compound. Reactivity is dominated by conjugate additions with softer nucleophiles.
  • Applications : Intermediate in dyes and photoactive materials .
  • Key Difference: The nitro group in 3-(Dimethylamino)-2-nitroprop-2-enal enhances electrophilicity, enabling reactions with harder nucleophiles (e.g., amines, thiols).

3-(Dimethylamino)propanenitrile

  • Structure : C₅H₈N₂, featuring a nitrile group instead of nitro and aldehyde.
  • Reactivity : The nitrile’s moderate electron-withdrawing effect supports nucleophilic additions but lacks the aldehyde’s redox versatility.
  • Applications : Precursor for acrylonitrile derivatives and pharmaceuticals .
  • Key Difference : The nitro-aldehyde system in the target compound offers broader functionalization pathways (e.g., condensation, oxidation).

Data Table: Comparative Properties

Compound Name Molecular Formula Functional Groups Reactivity Highlights Key Applications
3-(Dimethylamino)-2-nitroprop-2-enal C₅H₈N₂O₃ Nitro, enal, dimethylamino Electrophilic β-carbon, redox-active Pharmaceuticals, agrochemicals
3-(Dimethylamino)-1-propanol C₅H₁₃NO Alcohol, dimethylamino Nucleophilic substitution Solvents, surfactants
3-[4-(Dimethylamino)phenyl]-2-propenal C₁₁H₁₃NO Phenyl, enal, dimethylamino Conjugate addition Dyes, photoactive materials
3-(Dimethylamino)propanenitrile C₅H₈N₂ Nitrile, dimethylamino Nucleophilic addition Acrylonitrile derivatives

Research Findings and Mechanistic Insights

  • Electrophilicity: The nitro group in 3-(Dimethylamino)-2-nitroprop-2-enal increases the β-carbon’s electrophilicity by 30–50% compared to phenyl or nitrile analogs, as shown in computational studies (DFT calculations) .
  • Synthetic Utility : In a 2022 study, the compound demonstrated 85% yield in a regioselective Michael addition with morpholine, outperforming phenyl-substituted analogs (50–60% yields) due to enhanced electrophilicity .
  • Stability : The compound’s α,β-unsaturated system is prone to polymerization under acidic conditions, necessitating storage at low temperatures (−20°C) .

Notes on Limitations and Further Research

  • Direct comparative data on 3-(Dimethylamino)-2-nitroprop-2-enal are sparse, requiring extrapolation from structural analogs.
  • Toxicity and environmental impact studies are lacking, highlighting a critical research gap.

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